molecular formula C16H13Cl2N3S2 B3036472 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344269-75-6

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3036472
CAS No.: 344269-75-6
M. Wt: 382.3 g/mol
InChI Key: ZHTQOJVKTLITCV-UHFFFAOYSA-N
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Description

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a dichlorobenzyl sulfanyl moiety. It has garnered interest due to its potential biological activities and its role in the development of new therapeutic agents.

Preparation Methods

The synthesis of 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors for metals

Comparison with Similar Compounds

Similar compounds to 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives, such as:

    4-methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor.

    4-amino-4H-1,2,4-triazole-3-thiol: Studied for its potential biological activities

What sets this compound apart is its unique combination of a dichlorobenzyl sulfanyl group and a phenyl group, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S2/c17-13-7-4-8-14(18)12(13)9-23-10-15-19-20-16(22)21(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTQOJVKTLITCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120457
Record name 5-[[[(2,6-Dichlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344269-75-6
Record name 5-[[[(2,6-Dichlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344269-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[[(2,6-Dichlorophenyl)methyl]thio]methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

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